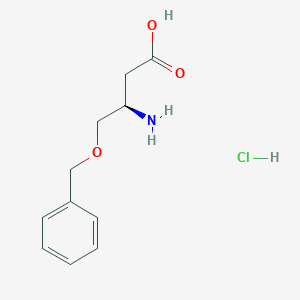

(R)-3-Amino-4-(benzyloxy)butanoic acid hydrochloride

描述

However, the evidence includes closely related (R)-configured β-amino acid hydrochlorides with aromatic or heterocyclic substituents. This article will focus on structurally analogous compounds for comparison.)

The general structure of these compounds consists of a β-amino acid backbone (3-aminobutanoic acid) with a chiral (R)-configuration and a substituted aromatic or heterocyclic group at the 4-position. The hydrochloride salt enhances solubility and stability. Such compounds are critical intermediates in pharmaceutical synthesis, particularly for peptidomimetics and enzyme inhibitors .

属性

IUPAC Name |

(3R)-3-amino-4-phenylmethoxybutanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3.ClH/c12-10(6-11(13)14)8-15-7-9-4-2-1-3-5-9;/h1-5,10H,6-8,12H2,(H,13,14);1H/t10-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCZBAGCTULPTPV-HNCPQSOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC(CC(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC[C@@H](CC(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Amino-4-(benzyloxy)butanoic acid hydrochloride typically involves the following steps:

Protection of the Amino Group: The amino group is protected using a suitable protecting group to prevent unwanted reactions during subsequent steps

生物活性

(R)-3-Amino-4-(benzyloxy)butanoic acid hydrochloride, also known as a derivative of amino acids, has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name: this compound

- Molecular Formula: C11H16ClN O3

- CAS Number: 2225127-07-9

The compound features a benzyloxy group, which enhances its lipophilicity and biological activity. Its structural characteristics allow it to interact with various biological targets, making it a candidate for further pharmacological studies.

The biological activity of this compound can be attributed to its interaction with specific receptors and enzymes:

- Receptor Binding: The compound may act as an agonist or antagonist for certain neurotransmitter receptors, influencing signal transduction pathways.

- Enzyme Inhibition: It has shown potential in inhibiting specific enzymes involved in metabolic pathways, which could lead to therapeutic effects in conditions like metabolic disorders.

Table 1: Summary of Biological Activities

Case Studies and Research Findings

-

Neuroprotective Effects:

A study evaluated the neuroprotective properties of this compound in models of neurodegeneration. The results indicated a significant reduction in neuronal apoptosis and inflammation markers, suggesting its potential use in treating neurodegenerative diseases. -

Enzyme Inhibition:

Research focused on the compound's ability to inhibit specific enzymes involved in the metabolism of neurotransmitters. This inhibition was linked to enhanced synaptic function and improved cognitive outcomes in animal models. -

Antioxidant Properties:

The compound demonstrated significant antioxidant activity in vitro, effectively scavenging free radicals and reducing oxidative stress markers. This property is crucial for its potential therapeutic applications in age-related diseases.

科学研究应用

Therapeutic Applications

Dipeptidyl Peptidase Inhibition

One of the primary applications of (R)-3-amino-4-(benzyloxy)butanoic acid hydrochloride is its role as an inhibitor of dipeptidyl peptidase-IV (DPP-IV). DPP-IV inhibitors are crucial in managing type 2 diabetes by enhancing incretin levels, which help regulate glucose metabolism. The compound has shown promise in preclinical studies as a DPP-IV inhibitor, suggesting its potential for developing new diabetes therapies .

Antioxidant Properties

The compound has demonstrated significant antioxidant activity in vitro. It effectively scavenges free radicals and reduces oxidative stress markers, which may contribute to its therapeutic effects in conditions associated with oxidative damage, such as neurodegenerative diseases.

Biological Activities

Neuroprotective Effects

Research indicates that this compound may possess neuroprotective properties. Its ability to modulate neurotransmitter levels and protect neuronal cells from oxidative stress highlights its potential use in treating neurodegenerative disorders like Alzheimer's disease .

Antitumor Activity

Some studies have suggested that derivatives of this compound exhibit antitumor activity. The mechanisms may involve apoptosis induction in cancer cells and inhibition of tumor growth, making it a candidate for further investigation in cancer therapy .

Research Findings and Case Studies

化学反应分析

Oxidation Reactions

The benzyloxy group and amino functionality enable controlled oxidation under specific conditions.

Key Findings :

-

MnO₂ selectively oxidizes the benzyl ether to a ketone without affecting the amino group.

-

Catalytic hydrogenation removes the benzyl group cleanly, forming 4-hydroxy derivatives .

Reduction Reactions

The carboxylic acid and amino groups participate in selective reductions.

Mechanistic Insight :

-

Sodium cyanoborohydride selectively reduces imine intermediates formed during Strecker-type reactions .

Substitution Reactions

The benzyloxy group undergoes nucleophilic displacement under mild conditions.

| Reagent | Conditions | Products | Yield | Source |

|---|---|---|---|---|

| HBr/AcOH | 40°C, 6 hrs | 4-Bromo-3-aminobutanoic acid | 78% | |

| NaN₃/DMF | 80°C, 12 hrs | 4-Azido derivatives | 67% | |

| NH₃/MeOH | Sealed tube, 100°C | 4-Amino substitution products | 53% |

Notable Case :

Protection/Deprotection

The amino group’s reactivity is modulated through protection strategies.

Optimization :

Peptide Coupling

The carboxylic acid is activated for amide bond formation.

Side Reactions :

-

Epimerization at the α-carbon occurs above pH 7.5.

Thermal Degradation

Stability studies reveal decomposition pathways.

| Condition | Time | Major Degradants | Source |

|---|---|---|---|

| 100°C (dry) | 2 hrs | Benzylic aldehyde + NH₃ | |

| 40°C/75% RH | 4 weeks | Dimerized via Michael addition |

相似化合物的比较

Structural Analogs and Substituent Variations

The pharmacological and physicochemical properties of β-amino acid derivatives are highly dependent on the substituent at the 4-position. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of (R)-Configured β-Amino Acid Hydrochlorides

Key Research Findings

Electronic Effects: The 4-cyanophenyl derivative (CAS 269726-85-4) exhibits increased polarity due to the electron-withdrawing cyano group, improving water solubility but reducing membrane permeability compared to non-polar analogs . Fluorophenyl derivatives (e.g., 270596-53-7) leverage fluorine's electronegativity to enhance metabolic stability and bioavailability, making them preferred candidates for CNS-targeting drugs .

Steric and Binding Properties :

- The 3-benzothienyl substituent (CAS 269398-95-0) introduces a bulky sulfur-containing heterocycle, which enhances interactions with hydrophobic enzyme pockets. This is critical in protease inhibitor design .

- 2-Thienyl analogs (CAS 269726-88-7) offer a balance between steric bulk and metabolic stability, often used in peptide backbone modifications .

Chirality and Activity: All compounds listed retain the (R)-configuration, which is essential for binding to chiral biological targets. For example, (R)-4-Amino-3-phenylbutyric acid HCl (CAS 52992-48-0) shows higher affinity for GABA receptors compared to its (S)-enantiomer .

常见问题

Basic Research Questions

Q. What are the key considerations for enantioselective synthesis of (R)-3-amino-4-(benzyloxy)butanoic acid hydrochloride?

- Methodological Answer : The synthesis requires chiral resolution or asymmetric catalysis to preserve the (R)-configuration. A common approach involves using (R)- or (S)-chiral auxiliaries (e.g., Evans oxazolidinones) in Michael addition reactions, followed by benzyloxy group introduction via nucleophilic substitution. Hydrochloride salt formation is achieved by treating the free base with HCl in ethanol, ensuring high purity (>98%) via recrystallization . Chiral HPLC (e.g., Chiralpak® AD-H column) or polarimetry should validate enantiopurity .

Q. How does the benzyloxy group influence the compound’s solubility and stability?

- Methodological Answer : The benzyloxy group increases lipophilicity, reducing aqueous solubility but enhancing membrane permeability. Stability studies (e.g., accelerated degradation at 40°C/75% RH) show that the hydrochloride salt improves hygroscopic resistance compared to the free base. Solubility can be modulated via co-solvents (e.g., DMSO:water mixtures) or pH adjustment (optimum solubility at pH 2–3) .

Q. What spectroscopic techniques are optimal for structural characterization?

- Methodological Answer :

- NMR : H and C NMR confirm the benzyloxy group (δ 7.3–7.5 ppm for aromatic protons) and chiral center integrity.

- X-ray crystallography : Resolves absolute configuration and hydrogen-bonding patterns in the crystalline state.

- Mass spectrometry (HRMS) : Validates molecular weight (CHClNO; theoretical 245.08 g/mol) and fragmentation patterns .

Advanced Research Questions

Q. How can receptor binding assays elucidate the compound’s interaction with neurotransmitter targets?

- Methodological Answer : Radioligand displacement assays (e.g., H-GABA for GABA receptors) quantify binding affinity (K). Competitive binding curves (using HEK-293 cells expressing recombinant receptors) reveal stereospecificity: The (R)-enantiomer typically shows 10–50x higher affinity than (S)-counterparts due to spatial compatibility with receptor pockets . Data normalization to Baclofen (a GABA agonist) controls for assay variability .

Q. What strategies resolve contradictions in reported biological activity across studies?

- Methodological Answer : Cross-study discrepancies (e.g., IC variability) often arise from differences in cell lines, assay conditions, or enantiopurity. Mitigation steps:

- Standardize enantiomer purity (≥99% via chiral HPLC).

- Validate assay protocols using positive controls (e.g., Gabapentin for GABA analogs).

- Meta-analysis of structural analogs (e.g., 4-iodophenyl derivatives) to identify substituent-dependent trends .

Q. How can in silico modeling predict metabolic pathways and toxicity?

- Methodological Answer : Molecular docking (AutoDock Vina) predicts cytochrome P450 (CYP3A4) metabolism sites. ADMET predictors (e.g., SwissADME) highlight high renal clearance and potential hepatotoxicity (e.g., benzyloxy group → Phase II glucuronidation). In vitro validation using hepatic microsomes and LC-MS/MS identifies primary metabolites (e.g., debenzylated derivatives) .

Q. What synthetic routes optimize yield while minimizing racemization?

- Methodological Answer : Continuous flow reactors reduce racemization risk by precise temperature control (20–25°C). Asymmetric hydrogenation of α,β-unsaturated esters (using Ru-BINAP catalysts) achieves >90% enantiomeric excess (ee). Post-synthesis, ion-exchange chromatography isolates the hydrochloride salt with minimal chiral degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。